molecular formula C12H13N3O B11885906 4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine

4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine

Cat. No.: B11885906
M. Wt: 215.25 g/mol
InChI Key: FRACDPKWXUTXLU-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate pyrimidine derivatives. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like Ytterbium triflate (Yb(OTf)3) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization from suitable solvents are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products:

Scientific Research Applications

4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • Urapidil
  • 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid

Comparison: 4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-(2-methoxyphenyl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C12H13N3O/c1-8-7-10(15-12(13)14-8)9-5-3-4-6-11(9)16-2/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

FRACDPKWXUTXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=CC=C2OC

Origin of Product

United States

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